Ald-CH2-PEG5-t-butyl ester
Overview
Description
Ald-CH2-PEG5-t-butyl ester is a compound that features an aldehyde group and a t-butyl ester group linked through a polyethylene glycol (PEG) chain. This compound is known for its high purity and is widely used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Ald-CH2-PEG5-t-butyl ester, also known as Ald-CH2-PEG5-Boc, is a type of PEG linker . PEG linkers are used in drug delivery systems to improve the solubility, stability, and half-life of drugs . The primary targets of this compound are molecules that contain hydrazide and aminooxy groups .
Mode of Action
The this compound linker contains an aldehyde and a t-butyl ester . The aldehyde group can readily react with hydrazide and aminooxy groups, forming a covalent bond . This allows the linker to attach to the target molecule. The t-butyl ester group can be de-protected under acidic conditions to form a free acid .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific drug or molecule it is linked to. Generally, PEG linkers like this compound are used to modify the properties of drugs, enhancing their delivery and effectiveness .
Pharmacokinetics
The pharmacokinetics of this compound, like other PEG linkers, are largely determined by the properties of the drug it is attached to. Pegylation (the process of attaching peg linkers to drugs) can improve a drug’s absorption, distribution, metabolism, and excretion (adme) properties . This can increase the drug’s bioavailability, allowing it to reach its target more effectively .
Result of Action
The result of this compound’s action is the successful delivery of the drug it is attached to. By improving the drug’s solubility, stability, and half-life, the PEG linker can enhance the drug’s effectiveness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the de-protection of the t-butyl ester group . Additionally, the presence of hydrazide or aminooxy groups in the environment is necessary for the aldehyde group to react . The temperature and other conditions of storage can also impact the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
The aldehyde groups in Ald-CH2-PEG5-t-butyl ester are likely to undergo nucleophile substitution, reduction, and oxidation reactions . The t-butyl ester can be removed under acidic conditions
Cellular Effects
As a PEG derivative, it may be involved in drug delivery applications .
Molecular Mechanism
Its aldehyde group is likely to undergo nucleophile substitution, reduction, and oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-CH2-PEG5-t-butyl ester typically involves the reaction of an aldehyde-containing PEG with a t-butyl ester. The aldehyde group readily reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form a free acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is often synthesized in batches and purified to achieve a purity of ≥95% .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The aldehyde group can react with nucleophiles such as hydrazides and aminooxy groups to form hydrazones and oximes, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reactions with hydrazides and aminooxy groups typically occur under mild conditions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazones and oximes.
Scientific Research Applications
Ald-CH2-PEG5-t-butyl ester is widely used in various fields of scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the modification of surfaces.
Biology: The compound is employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound is utilized in the development of advanced materials and coatings
Comparison with Similar Compounds
- Ald-CH2-PEG3-t-butyl ester
- Ald-CH2-PEG7-t-butyl ester
- Ald-CH2-PEG10-t-butyl ester
Comparison: Ald-CH2-PEG5-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular flexibility. This makes it particularly suitable for applications requiring enhanced solubility and stability .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h5H,4,6-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKNETSNXAZWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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